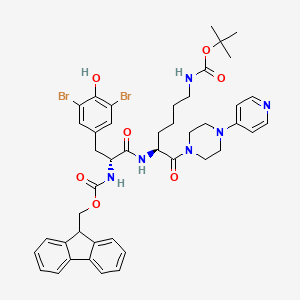
(9H-fluoren-9-yl)methyl ((R)-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-oxo-1-(4-(pyridin-4-yl)piperazin-1-yl)hexan-2-yl)amino)-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(9H-fluoren-9-yl)methyl (®-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-oxo-1-(4-(pyridin-4-yl)piperazin-1-yl)hexan-2-yl)amino)-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate” is a complex organic molecule that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. A possible synthetic route could include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) protection to safeguard amino groups during subsequent reactions.
Coupling Reactions: Employing peptide coupling reagents such as EDCI or DCC to form amide bonds between the fluorenyl moiety and the amino acid derivatives.
Introduction of Dibromo-Hydroxyphenyl Group: Utilizing bromination reactions to introduce bromine atoms into the phenyl ring.
Final Deprotection: Removing the Boc protecting groups under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Adapting laboratory-scale reactions to industrial-scale processes.
Purification Techniques: Implementing chromatography or crystallization methods to purify the final product.
Quality Control: Employing analytical techniques such as HPLC, NMR, and mass spectrometry to verify the compound’s structure and purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones from the hydroxyphenyl group.
Reduction: Conversion of carbonyl groups to alcohols.
Substitution: Replacement of bromine atoms with nucleophiles to form new derivatives.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: Investigating its potential as a therapeutic agent due to its unique structural features.
Bioconjugation: Utilizing the compound in the development of bioconjugates for targeted drug delivery.
Medicine
Pharmacology: Studying its interactions with biological targets to understand its pharmacokinetics and pharmacodynamics.
Diagnostics: Exploring its use in diagnostic assays and imaging techniques.
Industry
Materials Science: Incorporating the compound into polymers or materials with specific properties.
Chemical Manufacturing: Using the compound as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme to inhibit its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to disrupt replication or transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-fluoren-9-yl)methyl (®-1-(((S)-6-((tert-butoxycarbonyl)amino)-1-oxo-1-(4-(pyridin-4-yl)piperazin-1-yl)hexan-2-yl)amino)-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl)carbamate: Similar compounds may include other fluorenyl derivatives, pyridinyl-piperazine compounds, and dibromo-hydroxyphenyl derivatives.
Uniqueness
Structural Complexity: The combination of fluorenyl, pyridinyl-piperazine, and dibromo-hydroxyphenyl groups makes this compound unique.
Functional Diversity:
This framework should provide a comprehensive overview of the compound and its various aspects
Propriétés
Formule moléculaire |
C44H50Br2N6O7 |
|---|---|
Poids moléculaire |
934.7 g/mol |
Nom IUPAC |
tert-butyl N-[(5S)-5-[[(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C44H50Br2N6O7/c1-44(2,3)59-42(56)48-17-9-8-14-37(41(55)52-22-20-51(21-23-52)29-15-18-47-19-16-29)49-40(54)38(26-28-24-35(45)39(53)36(46)25-28)50-43(57)58-27-34-32-12-6-4-10-30(32)31-11-5-7-13-33(31)34/h4-7,10-13,15-16,18-19,24-25,34,37-38,53H,8-9,14,17,20-23,26-27H2,1-3H3,(H,48,56)(H,49,54)(H,50,57)/t37-,38+/m0/s1 |
Clé InChI |
DHKYACODIMFFOG-QPPIDDCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)[C@@H](CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=NC=C2)NC(=O)C(CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexene-1-carboxylic acid, 4-(acetylamino)-3-(1-ethylpropoxy)-5-[[(phenylmethoxy)carbonyl]amino]-, ethyl ester, (3R,4R,5S)-](/img/structure/B11831717.png)
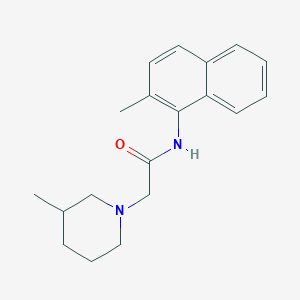
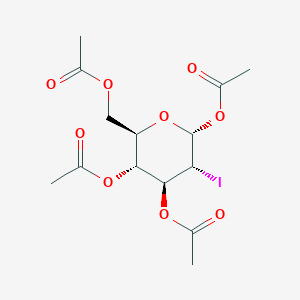


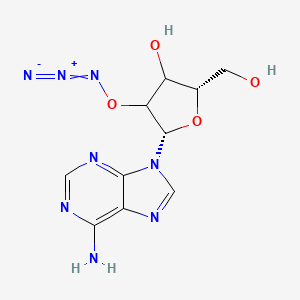
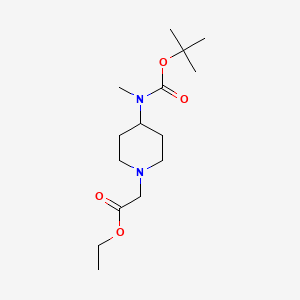
![2'-(Cyclohexylamino)-[2,4'-bipyridine]-5-carboxylic acid](/img/structure/B11831765.png)
![4'-(Methoxy(methyl)carbamoyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B11831768.png)
![(4aR,7R,8S,8aS)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-hexahydro-2H-pyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831769.png)
![2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1H-benzo[d]imidazole-6-carboximidamide dihydrochloride](/img/structure/B11831780.png)
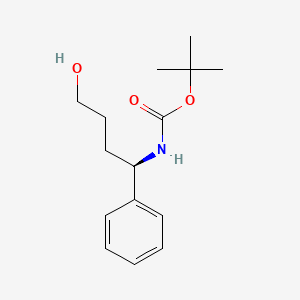

![1,6-Dioxa-4-azaspiro[4.4]nonane, 7-(bromomethyl)-3,4-dimethyl-9-(1-methylethyl)-2-phenyl-, (2S,3S,5R,7S,9S)-](/img/structure/B11831793.png)
